GSK256066
Overview
Description
GSK-256066 is a highly selective and potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the regulation of inflammatory processes. This compound has been developed primarily for the treatment of chronic obstructive pulmonary disease and asthma . It exhibits exceptional affinity for PDE4, making it a valuable tool in both clinical and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK-256066 involves multiple steps, starting with the preparation of key intermediates. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity .
Industrial Production Methods
Industrial production of GSK-256066 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
GSK-256066 undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of GSK-256066 include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
GSK-256066 has a wide range of scientific research applications, including:
Mechanism of Action
GSK-256066 exerts its effects by selectively inhibiting phosphodiesterase 4, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, GSK-256066 increases the levels of cAMP within cells, leading to the suppression of inflammatory responses . The molecular targets and pathways involved include the modulation of immune cell activity and the reduction of pro-inflammatory cytokine production .
Comparison with Similar Compounds
Similar Compounds
Roflumilast: Another selective phosphodiesterase 4 inhibitor used in the treatment of chronic obstructive pulmonary disease.
Cilomilast: A phosphodiesterase 4 inhibitor with similar applications but different pharmacokinetic properties.
Uniqueness of GSK-256066
GSK-256066 stands out due to its exceptionally high affinity for phosphodiesterase 4, with an IC50 value of 3.2 picomolar for PDE4B . This high selectivity and potency make it a valuable compound for both research and therapeutic applications .
Biological Activity
GSK256066 is a highly selective and potent inhibitor of phosphodiesterase 4 (PDE4), designed primarily for inhalation therapy in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its development by GlaxoSmithKline represents a significant advancement in the pharmacological management of inflammatory conditions within the lungs.
PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes, including inflammation and immune responses. By inhibiting PDE4, this compound increases cAMP levels, thereby modulating inflammatory pathways and promoting anti-inflammatory effects in target tissues.
In Vitro and In Vivo Studies
- Potency and Selectivity : this compound exhibits exceptionally high affinity for PDE4, with studies reporting effective concentrations (IC50) in the low nanomolar range. For instance, it has been shown to inhibit TNFα production in LPS-stimulated human peripheral blood monocytes at concentrations as low as 0.01 nM .
-
Animal Models : In preclinical studies involving rat models:
- This compound significantly inhibited LPS-induced pulmonary neutrophilia with an effective dose (ED50) of 18 μg/kg .
- It also demonstrated long-lasting effects, maintaining efficacy for up to 12 hours post-administration at a dose of 10 μg/kg .
- In models of allergic inflammation induced by ovalbumin (OVA), this compound effectively reduced eosinophilia with an ED50 of 0.4 μg/kg .
- Comparison with Other Treatments : When compared to fluticasone propionate (FP), another common anti-inflammatory agent, this compound exhibited comparable or superior efficacy in reducing exhaled nitric oxide levels, a marker of airway inflammation .
Clinical Implications
This compound's inhaled formulation aims to minimize systemic side effects commonly associated with oral PDE4 inhibitors, such as gastrointestinal disturbances. Clinical trials have indicated that patients receiving this compound experience milder adverse reactions compared to traditional therapies .
Study on Asthma Management
A pivotal study evaluated the effects of this compound in patients with mild bronchial asthma. The randomized, double-blind trial demonstrated that repeated doses of inhaled this compound significantly reduced allergen challenge responses compared to placebo . The findings suggest that this compound may offer a novel therapeutic option for asthma management by targeting underlying inflammatory processes.
Long-Term Efficacy and Safety
In a two-period crossover study involving subjects with mild asthma, this compound was well-tolerated over the treatment duration, with no severe adverse events reported. Participants showed marked improvements in lung function and reductions in asthma exacerbations during the treatment period .
Comparative Analysis of PDE4 Inhibitors
The following table summarizes key characteristics and findings related to this compound compared to other PDE4 inhibitors:
Compound | Selectivity | Potency (IC50) | Duration of Action | Notable Effects |
---|---|---|---|---|
This compound | High | Low nM | 12 hours | Reduced pulmonary neutrophilia |
Cilomilast | Moderate | ~20 nM | Varies | Gastrointestinal side effects |
Roflumilast | High | ~5 nM | Varies | Effective in COPD but GI side effects |
Properties
IUPAC Name |
6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5S/c1-16-11-21(37(34,35)20-10-5-7-17(12-20)27(33)31(2)3)14-22-24(16)29-15-23(26(28)32)25(22)30-18-8-6-9-19(13-18)36-4/h5-15H,1-4H3,(H2,28,32)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHROPTYMMSOLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30230090 | |
Record name | GSK-256066 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30230090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13122-87-7, 801312-28-7 | |
Record name | GSK 256066 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013122877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-256066 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0801312287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-256066 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12137 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GSK-256066 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30230090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-({3-[(dimethylamino)carbonyl]phenyl}sulfonyl)-8-methyl-4-{[3-(methyloxy)phenyl]amino}-3-quinolinecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GSK-256066 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D6GK059SR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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